1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino- is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino- typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution reactions to introduce the amino and methanol groups . The reaction conditions often involve the use of strong bases and organic solvents to facilitate the cyclization and substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methanol groups are replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration . This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino- can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine-5-ol: Used as a reagent in the synthesis of VEGFR-2 inhibitors.
1H-Pyrrolo[2,3-b]pyridine-6-amine: Another derivative with potential biological activity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolopyridine derivatives.
Properties
IUPAC Name |
(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJMKNKAFUMSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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